molecular formula C22H22Cl2F6N6O B3036991 1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone CAS No. 400088-71-3

1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone

Cat. No.: B3036991
CAS No.: 400088-71-3
M. Wt: 571.3 g/mol
InChI Key: SFBSUQMLKNYIBV-UHFFFAOYSA-N
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Description

1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone is a complex organic compound with significant implications in various fields of scientific research, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone typically involves several steps:

  • Formation of the Pyridinyl Moiety: : Synthesis begins with the creation of the pyridine ring, which involves the halogenation and introduction of trifluoromethyl groups.

  • Piperazine Derivatives: : The next step involves the preparation of piperazine derivatives through nucleophilic substitution reactions.

  • Coupling Reactions: : The final assembly of the compound is achieved through coupling reactions, where the pyridinyl and piperazine units are linked to the ethanone backbone under controlled conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve:

  • Batch Reactions: : Carefully controlled batch reactions where reagents are added in precise quantities.

  • Catalysts and Temperature Control: : Utilization of catalysts and temperature control to ensure high yield and purity.

  • Purification Processes: : Advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone undergoes various chemical reactions:

  • Oxidation: : This compound can undergo oxidation reactions to form corresponding oxidized products.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : It is also prone to nucleophilic and electrophilic substitution reactions, especially involving the chloro and trifluoromethyl groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include hydrogen peroxide and potassium permanganate.

  • Reducing Agents: : Sodium borohydride and lithium aluminum hydride are commonly used.

  • Reaction Conditions: : Temperature, solvent choice, and pH are critical factors influencing these reactions.

Major Products

The major products depend on the type of reaction and conditions applied. For instance, oxidation might yield oxo derivatives, while reduction could produce various saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, 1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone is used as a model compound in studies of organic synthesis and reaction mechanisms. Its unique structure makes it a valuable subject in computational chemistry for understanding molecular interactions.

Biology and Medicine

In biology and medicine, this compound has potential as a lead compound in drug discovery, particularly in the development of pharmaceuticals targeting specific biological pathways. Its structure allows it to interact with various molecular targets, making it a candidate for therapeutic exploration.

Industry

In industrial applications, this compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the manufacture of agrochemicals and advanced materials.

Mechanism of Action

The mechanism by which 1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl and chloro groups enhance its binding affinity and specificity towards these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis{4-[2-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone: : Differing in the position of the chloro group.

  • 1,2-Bis{4-[3-chloro-5-(difluoromethyl)-2-pyridinyl]piperazino}-1-ethanone: : Differing in the number of fluorine atoms in the trifluoromethyl group.

Uniqueness

What sets 1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone apart is its specific combination of substituents on the pyridine ring and the presence of the piperazino and ethanone units. This unique structure confers distinctive chemical properties and reactivity patterns, making it particularly valuable in both fundamental research and practical applications.

The exploration of this compound continues to unfold new possibilities across various scientific domains.

Properties

IUPAC Name

1,2-bis[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2F6N6O/c23-16-9-14(21(25,26)27)11-31-19(16)35-3-1-33(2-4-35)13-18(37)34-5-7-36(8-6-34)20-17(24)10-15(12-32-20)22(28,29)30/h9-12H,1-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBSUQMLKNYIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2F6N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201103132
Record name Piperazine, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201103132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400088-71-3
Record name Piperazine, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]acetyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400088-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201103132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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